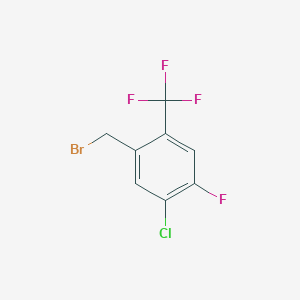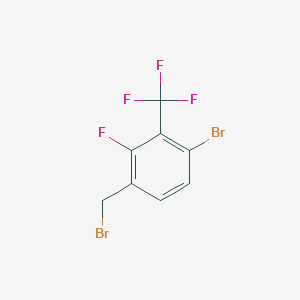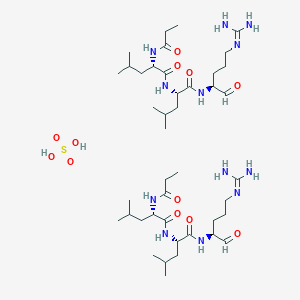
Propionyl-leupeptin hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionyl-leupeptin hemisulfate is a synthetic derivative of leupeptin, a well-known protease inhibitor. This compound is particularly effective against serine and cysteine proteases, making it valuable in various biochemical and medical research applications. The molecular formula of this compound is C21H40N6O4 · 1/2H2SO4, and it has a molecular weight of 489.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionyl-leupeptin hemisulfate is synthesized through a series of peptide coupling reactions. The process typically involves the following steps:
Peptide Synthesis: The initial step involves the synthesis of the peptide chain, which includes the amino acids leucine and arginine. This is achieved using standard solid-phase peptide synthesis (SPPS) techniques.
Propionylation: The peptide is then propionylated by reacting it with propionic anhydride in the presence of a base such as triethylamine. This step introduces the propionyl group to the peptide.
Hemisulfate Formation: The final step involves the formation of the hemisulfate salt by reacting the propionylated peptide with sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the SPPS process. The propionylation and hemisulfate formation steps are scaled up using larger reaction vessels and more efficient mixing and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propionyl-leupeptin hemisulfate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent amino acids and other fragments.
Oxidation: It can undergo oxidation reactions, particularly at the sulfur atom in the hemisulfate group.
Substitution: The propionyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed
Hydrolysis: Produces amino acids such as leucine and arginine.
Oxidation: Results in oxidized derivatives of the original compound.
Substitution: Yields new acylated peptides with different functional groups.
Scientific Research Applications
Propionyl-leupeptin hemisulfate is widely used in scientific research due to its potent protease inhibitory properties. Some of its key applications include:
Biochemistry: Used to study protease activity and inhibition in various biochemical assays.
Cell Biology: Helps in the investigation of protease functions in cellular processes, including apoptosis and signal transduction.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive protease activity, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of protease inhibitors for research and pharmaceutical applications.
Mechanism of Action
Propionyl-leupeptin hemisulfate exerts its effects by binding to the active sites of serine and cysteine proteases, thereby inhibiting their activity. This binding is typically reversible and competitive, meaning the inhibitor competes with the substrate for the active site. The inhibition of these proteases can disrupt various cellular processes, making it a valuable tool for studying protease functions and developing therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
Leupeptin: The parent compound, also a protease inhibitor but without the propionyl group.
Acetyl-leupeptin: Another derivative with an acetyl group instead of a propionyl group.
Aprotinin: A different protease inhibitor with a broader spectrum of activity.
Uniqueness
Propionyl-leupeptin hemisulfate is unique due to its specific propionyl modification, which can enhance its stability and specificity compared to leupeptin. This modification can also affect its solubility and interaction with proteases, making it a distinct and valuable tool in research.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-2-(propanoylamino)pentanamide;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H40N6O4.H2O4S/c2*1-6-18(29)26-16(10-13(2)3)20(31)27-17(11-14(4)5)19(30)25-15(12-28)8-7-9-24-21(22)23;1-5(2,3)4/h2*12-17H,6-11H2,1-5H3,(H,25,30)(H,26,29)(H,27,31)(H4,22,23,24);(H2,1,2,3,4)/t2*15-,16-,17-;/m00./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRQUQGVONEIAC-VFFZMTJFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O.CCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82N12O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Aza-bicyclo[4.1.1]octane](/img/structure/B8183726.png)
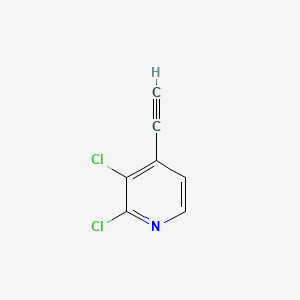
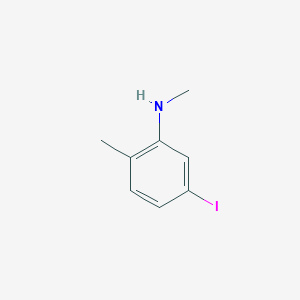
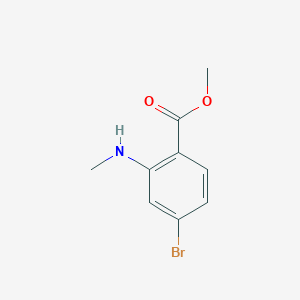
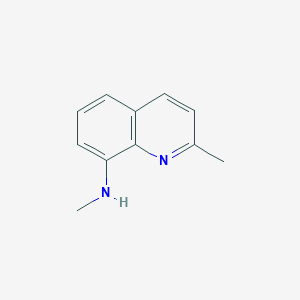
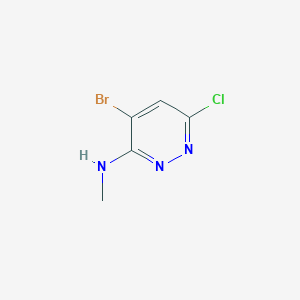
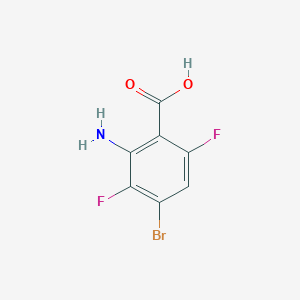
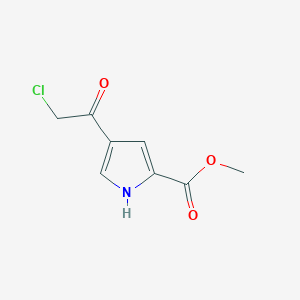
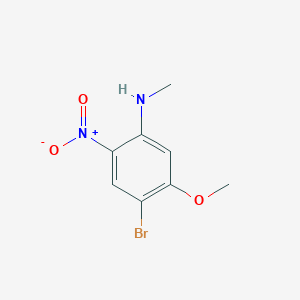
![(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B8183789.png)
![Carbamic acid, [3-(3-aminopropoxy)propyl]-, 1,1-dimethylethyl ester](/img/structure/B8183796.png)
![(2R)-2-amino-3-[formyl-(7-hydroxy-2-oxochromen-3-yl)amino]propanoic acid;hydrochloride](/img/structure/B8183804.png)
